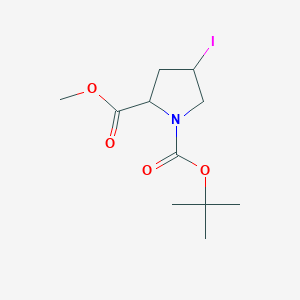
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an iodine atom attached to the pyrrolidine ring, along with tert-butyl and methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the iodination of pyrrolidine derivatives followed by esterification reactions. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and methyl alcohol under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The iodine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- 4-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- N-Boc-trans-4-hydroxy-L-proline methyl ester
Uniqueness
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack the iodine substituent .
Eigenschaften
Molekularformel |
C11H18INO4 |
|---|---|
Molekulargewicht |
355.17 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VGFYULNTTQXRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
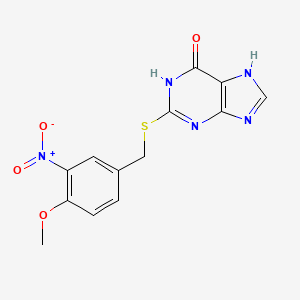

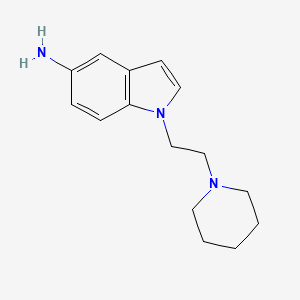

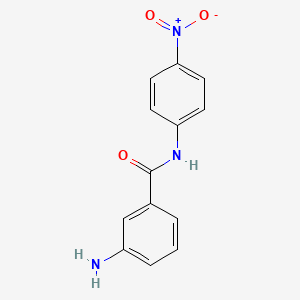
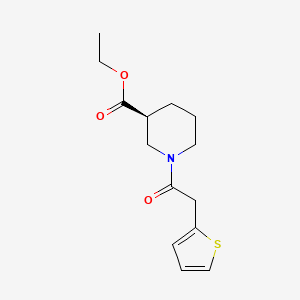
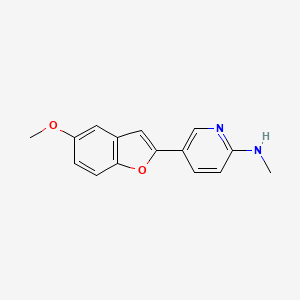
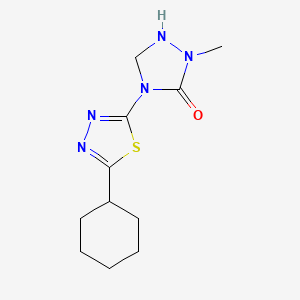
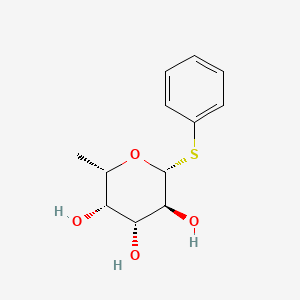
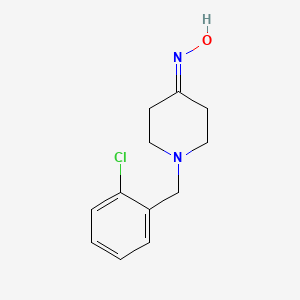
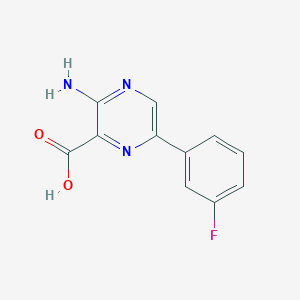
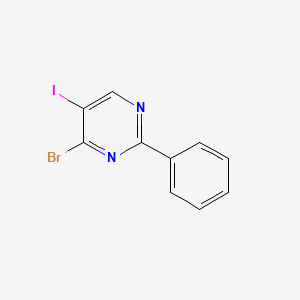
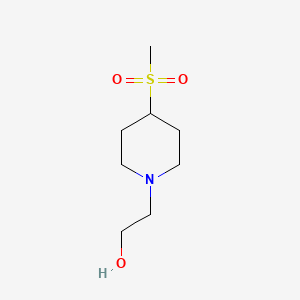
![O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride](/img/structure/B8398665.png)
